molecular formula C6H10IN3 B2753522 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine CAS No. 1249775-12-9

1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2753522
CAS No.: 1249775-12-9
M. Wt: 251.071
InChI Key: KRRLJKIEAYNZKK-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethyl, iodo, and methyl substituents at positions 2, 4, and 5, respectively, on the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 2-ethyl-3-oxobutanoic acid with hydrazine hydrate followed by iodination can yield the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Coupling Products: Biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • 2-Ethyl-4-chloro-5-methylpyrazol-3-amine
  • 2-Ethyl-4-bromo-5-methylpyrazol-3-amine
  • 2-Ethyl-4-fluoro-5-methylpyrazol-3-amine

Comparison:

  • Uniqueness: The presence of the iodine atom in 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions.
  • Reactivity: The iodine derivative may exhibit different reactivity patterns in substitution and coupling reactions due to the weaker carbon-iodine bond compared to carbon-chlorine, carbon-bromine, and carbon-fluorine bonds.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice of halogen can affect the efficiency and outcome of the reactions they undergo.

Properties

IUPAC Name

2-ethyl-4-iodo-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-3-10-6(8)5(7)4(2)9-10/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRLJKIEAYNZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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